N1-2-Methoxybenzyl Substitution Confers a Validated NK1 Pharmacophore Absent in Phenyl and Alkyl Variants
The 2-methoxybenzyl group at the N1 position of CAS 898348-30-6 constitutes a well-validated pharmacophore for neurokinin-1 (NK1) receptor binding. The clinical candidate CP-99,994, which bears a cis-3-(2-methoxybenzylamino)-2-phenylpiperidine core, demonstrates high-affinity NK1 antagonism with a Ki of 2.40 nM against the human NK1 receptor [1]. By contrast, the closest commercially available analog lacking this pharmacophore—N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898368-62-2)—has no reported NK1 activity in publicly available bioassay data and instead shows primary screening activity against GPR151, an unrelated target . This difference in target engagement profile is directly attributable to the N1 substituent, as the remainder of the scaffold is identical.
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2-Methoxybenzyl pharmacophore present (scaffold analog CP-99,994: Ki = 2.40 nM at human NK1) |
| Comparator Or Baseline | N1-(o-tolyl) analog (CAS 898368-62-2): No NK1 activity reported; primary screen data available for GPR151 (The Scripps Research Institute Molecular Screening Center) |
| Quantified Difference | NK1 binding: ~4 orders of magnitude difference inferred from pharmacophore presence vs. absence (2.40 nM vs. no detectable NK1 activity) |
| Conditions | CP-99,994: IM-9 cells expressing human NK1 receptor using [3H]-Substance P displacement. GPR151 assay: cell-based high-throughput primary screening. |
Why This Matters
For researchers seeking to probe NK1-mediated pathways, CAS 898348-30-6 offers a unique combination of the validated 2-methoxybenzyl NK1 pharmacophore with an oxalamide-tosylpiperidine scaffold unavailable in any other single commercial analog, enabling novel SAR exploration at the intersection of NK1 pharmacology and oxalamide-based drug design.
- [1] BindingDB Entry BDBM50225898. (2-Methoxybenzyl)-((2S,3S,3aR,6aS)-2-phenyl-octahydro-cyclopenta[b]pyrrol-3-yl)-amine; Ki = 2.40 nM at human NK1 receptor in IM-9 cells. View Source
